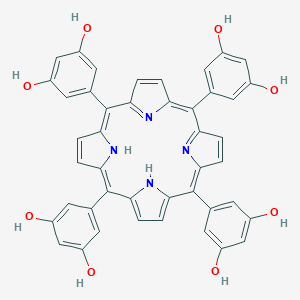

5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine

描述

5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine: is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular porphyrin derivative is characterized by the presence of four 3,5-dihydroxyphenyl groups attached to the porphine core, which imparts unique chemical and physical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine typically involves the condensation of pyrrole with 3,5-dihydroxybenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid or acetic acid at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

化学反应分析

Types of Reactions:

Oxidation: The hydroxyl groups on the phenyl rings can undergo oxidation to form quinones.

Reduction: The porphyrin core can be reduced to form chlorins or bacteriochlorins.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Chlorins or bacteriochlorins.

Substitution: Ester or ether derivatives.

科学研究应用

Chemistry:

- Used as a ligand in coordination chemistry to form metal complexes.

- Employed in the study of electron transfer processes.

Biology:

- Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

- Studied for its role in mimicking natural enzymes in catalytic processes.

Medicine:

- Explored for its use in diagnostic imaging due to its fluorescent properties.

- Potential applications in drug delivery systems.

Industry:

- Utilized in the development of organic photovoltaic cells.

- Applied in the creation of sensors for detecting various analytes.

作用机制

The mechanism of action of 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine involves its ability to form stable complexes with metal ions. These metal complexes can participate in redox reactions, making the compound useful in catalysis and electron transfer studies. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can kill cancer cells.

相似化合物的比较

- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine

- 5,10,15,20-Tetrakis(3,4-dihydroxyphenyl)-21H,23H-porphine

- 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)-21H,23H-porphine

Comparison:

- 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine is unique due to the presence of hydroxyl groups at the 3 and 5 positions on the phenyl rings, which can participate in hydrogen bonding and enhance solubility in aqueous media.

- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine has hydroxyl groups at the 4 position, which may affect its electronic properties and reactivity differently.

- 5,10,15,20-Tetrakis(3,4-dihydroxyphenyl)-21H,23H-porphine has hydroxyl groups at the 3 and 4 positions, potentially leading to different steric and electronic effects.

- 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)-21H,23H-porphine has methoxy groups instead of hydroxyl groups, which can influence its lipophilicity and chemical reactivity.

生物活性

5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine (referred to as TPPD) is a porphyrin derivative notable for its diverse biological activities. This compound has garnered attention in various fields including photodynamic therapy (PDT), antioxidant research, and as a potential therapeutic agent in cancer treatment. This article reviews the biological activity of TPPD, supported by case studies and research findings.

Chemical Structure and Properties

TPPD is characterized by its tetrakis substitution at the phenyl groups with 3,5-dihydroxy moieties. Its molecular formula is , and it exhibits significant photophysical properties suitable for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Weight | 694.73 g/mol |

| Melting Point | >300 °C |

| Maximum Absorbance (λmax) | 421 nm |

| Extinction Coefficient (ε) | ≥285000 at 417-423 nm |

Photodynamic Therapy (PDT)

TPPD has been investigated for its efficacy in PDT, a treatment modality that utilizes light-activated compounds to induce cytotoxicity in cancer cells. In vitro studies have demonstrated that TPPD can generate reactive oxygen species (ROS) upon light activation, leading to apoptosis in various cancer cell lines. For instance, research indicates that TPPD effectively induces cell death in HeLa cells when exposed to light at specific wavelengths .

Antioxidant Activity

The antioxidant properties of TPPD are attributed to its ability to scavenge free radicals and reduce oxidative stress. A study involving Drosophila melanogaster showed that TPPD treatment resulted in decreased levels of hydrogen peroxide (H₂O₂), suggesting its potential role in modulating redox homeostasis . The reduction of H₂O₂ levels correlates with improved cellular signaling and function.

Antimicrobial Effects

Recent investigations have also highlighted the antimicrobial properties of TPPD. In vitro assays demonstrated that TPPD exhibits significant inhibitory effects against various bacterial strains, suggesting its potential application as an antimicrobial agent. The mechanism appears to involve the disruption of bacterial cell membranes upon photoactivation .

Case Studies

-

Study on Cancer Cell Lines :

A detailed examination of TPPD's effects on breast cancer cell lines revealed that photoactivated TPPD leads to a significant increase in apoptosis markers compared to untreated controls. The study concluded that TPPD could serve as a promising candidate for PDT applications in oncology . -

Antioxidant Mechanism Exploration :

In a model using Drosophila melanogaster, researchers found that systemic administration of TPPD resulted in a sustained decrease in oxidative stress markers over seven days post-treatment. This finding underscores the compound's potential as a long-term antioxidant therapeutic agent . -

Antimicrobial Efficacy :

A comparative study assessed the antimicrobial activity of TPPD against standard bacterial strains. Results indicated that TPPD not only inhibited growth but also caused significant morphological changes in bacterial cells upon light exposure .

属性

IUPAC Name |

5-[10,15,20-tris(3,5-dihydroxyphenyl)-21,24-dihydroporphyrin-5-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O8/c49-25-9-21(10-26(50)17-25)41-33-1-2-34(45-33)42(22-11-27(51)18-28(52)12-22)36-5-6-38(47-36)44(24-15-31(55)20-32(56)16-24)40-8-7-39(48-40)43(37-4-3-35(41)46-37)23-13-29(53)19-30(54)14-23/h1-20,45-46,49-56H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVQXKKXBXLGCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=CC(=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)C9=CC(=CC(=C9)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332894 | |

| Record name | 5,5',5'',5'''-(Porphyrin-5,10,15,20-tetrayl)tetra(benzene-1,3-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145764-54-1 | |

| Record name | 5,5',5'',5'''-(Porphyrin-5,10,15,20-tetrayl)tetra(benzene-1,3-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes TOH(d)PP a promising candidate for selectively targeting human telomeric repeat-containing RNA (TERRA) G-quadruplexes?

A1: TOH(d)PP demonstrates exceptional selectivity for TERRA G-quadruplexes over DNA G-quadruplexes. This selectivity arises from its unique interaction with the structural features specific to TERRA G4s. Specifically:

- Hyperporphyrin effect activation: TOH(d)PP exhibits a distinct spectral shift and enhanced fluorescence emission only upon binding to TERRA G4s. [] This phenomenon, known as the hyperporphyrin effect, is triggered by the specific structural arrangement of TERRA G4s.

- Interaction with 5' tetrads: Research suggests that TOH(d)PP interacts with the 5' tetrads of two TERRA G4s through a 1:2 sandwich association. [] This interaction is facilitated by the presence of eight hydroxyl groups on the TOH(d)PP molecule.

- Recognition of ribose 2'-OH induced structure: The ribose 2'-OH group in TERRA favors a specific conformation where the loop adenine residue extends towards the G-tetrad plane. [] TOH(d)PP likely interacts with this unique structural motif, further enhancing its selectivity for TERRA over DNA G4s.

Q2: How does the structure of TOH(d)PP contribute to its sensing capabilities?

A2: The molecular structure of TOH(d)PP plays a crucial role in its ability to function as a sensitive material in chemical sensors:

- Porosity and Hydrogen Bonding: The peripheral hydroxyl groups in TOH(d)PP enable the formation of porous thin films. [] These films can effectively trap gaseous analytes, particularly those capable of hydrogen bonding.

- Supramolecular Aggregation: TOH(d)PP molecules can self-assemble into supramolecular aggregates, creating a network of pores within the sensing layer. [] This unique arrangement provides a sensing mechanism not observed in individual molecules, allowing for the detection of gases like carbon monoxide (CO) through entrapment within the porous structure.

Q3: Are there any studies on the aggregation behavior of TOH(d)PP and its closely related compound, 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC)?

A3: Yes, research indicates that both compounds exhibit distinct aggregation behaviors depending on the solvent environment:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。